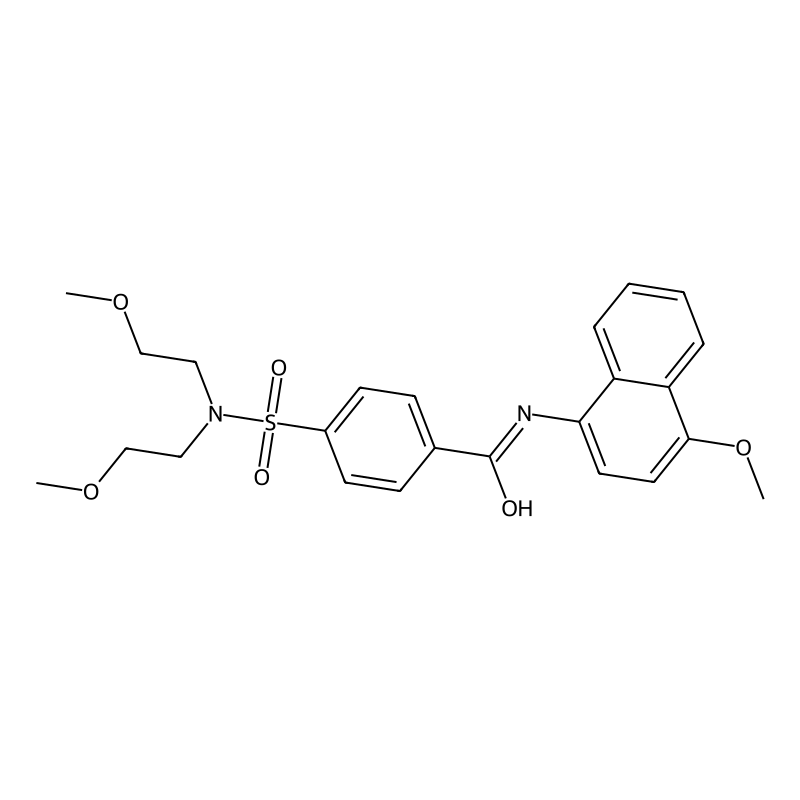

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The compound 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a complex organic molecule characterized by its unique structure that incorporates a naphthalene moiety, a benzamide group, and sulfamoyl functionality. This compound is notable for its potential applications in medicinal chemistry due to the presence of methoxy groups, which can enhance solubility and biological activity. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The chemical reactivity of 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, allowing for modifications that can enhance biological activity.

- Hydrolysis: The amide bond may undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

- Reduction: The sulfonamide group can be reduced to yield various derivatives, which may possess different pharmacological properties.

Research indicates that compounds similar to 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide exhibit significant biological activities, including:

- Antimicrobial Properties: Sulfamoyl compounds are known for their antibacterial effects.

- Anticancer Activity: The naphthalene moiety is often associated with anticancer properties, potentially making this compound a candidate for further investigation in cancer therapeutics.

- Anti-inflammatory Effects: Some related compounds have shown promise in reducing inflammation, suggesting potential therapeutic applications in inflammatory diseases.

The synthesis of 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide typically involves several steps:

- Formation of Sulfamoyl Group: The reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxyethylamine to form the sulfamoyl derivative.

- Coupling Reaction: The resulting sulfamoyl compound is then coupled with 4-methoxynaphthalene using standard coupling techniques such as amide bond formation.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

This compound has potential applications in various fields:

- Pharmaceutical Development: Due to its unique structure and biological activity, it may serve as a lead compound in drug discovery efforts targeting bacterial infections or cancer.

- Chemical Research: It can be used as a reagent in synthetic organic chemistry for the development of new compounds with desired pharmacological properties.

- Material Science: Investigating its properties may lead to applications in creating novel materials with specific functionalities.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide. These studies typically focus on:

- Protein Binding Studies: Understanding how the compound interacts with plasma proteins can provide insights into its bioavailability and distribution.

- Enzyme Inhibition Studies: Investigating whether this compound inhibits specific enzymes related to disease processes can highlight its therapeutic potential.

- Cellular Uptake Studies: Assessing how effectively the compound enters cells can inform on its efficacy as a drug candidate.

Several compounds share structural or functional similarities with 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Methoxy-N,N-bis(2-methoxyethyl)benzenesulfonamide | Structure | Similar sulfamoyl group; used in antimicrobial research. |

| N-(4-Methoxynaphthalen-1-yl)benzamide | - | Lacks sulfamoyl functionality; focuses on naphthalene's role in drug design. |

| Sulfamethoxazole | - | Known antibacterial agent; shares sulfamoyl structure but lacks naphthalene component. |

The uniqueness of 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide lies in its combination of both naphthalene and methoxyethyl functionalities, potentially leading to enhanced solubility and biological activity compared to similar compounds.